4-Fluoro-3-methylbenzoic acid
Overview
Description
4-Fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C₈H₇FO₂. It is a derivative of benzoic acid, where a fluorine atom is substituted at the 4-position and a methyl group at the 3-position on the benzene ring. This compound is known for its utility as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known that the compound serves as a versatile building block for the synthesis of active pharmaceutical ingredients .
Mode of Action
The fluoride substituent in 4-Fluoro-3-methylbenzoic acid enables nucleophilic aromatic substitution . This means that the fluoride atom on the benzene ring of the compound can be replaced by a nucleophile, a species that donates an electron pair to form a chemical bond. This property is central to the compound’s interaction with its targets .
Biochemical Pathways
The compound’s ability to undergo nucleophilic aromatic substitution suggests that it may influence a variety of biochemical pathways depending on the specific nucleophile involved .
Pharmacokinetics
The compound’s carboxylic acid group could potentially influence its solubility and absorption .
Result of Action
The compound’s ability to serve as a building block for the synthesis of active pharmaceutical ingredients suggests that its effects would largely depend on the specific compounds it helps to form .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the fluorination of 3-methylbenzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs in the presence of a solvent like acetonitrile and under mild conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves a two-step process. First, 3-methylbenzoic acid undergoes bromination to form 4-bromo-3-methylbenzoic acid. This intermediate is then subjected to a nucleophilic substitution reaction with a fluoride source, such as potassium fluoride, to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution: Potassium fluoride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) for reduction to alcohol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution for oxidation of the methyl group.
Major Products:
Substitution: Various substituted benzoic acids.
Reduction: 4-Fluoro-3-methylbenzyl alcohol.
Oxidation: 4-Fluoro-3-carboxybenzoic acid.
Scientific Research Applications
4-Fluoro-3-methylbenzoic acid is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the development of fluorinated analogs of biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Comparison with Similar Compounds
- 4-Fluorobenzoic acid
- 3-Fluoro-4-methylbenzoic acid
- 2-Fluoro-3-methylbenzoic acid
- 4-Fluoro-3-nitrobenzoic acid
Comparison: 4-Fluoro-3-methylbenzoic acid is unique due to the specific positioning of the fluorine and methyl groups, which can influence its reactivity and interaction with biological targets. Compared to 4-fluorobenzoic acid, the presence of the methyl group in this compound can enhance its lipophilicity and potentially alter its pharmacokinetic properties .
Properties
IUPAC Name |
4-fluoro-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCCEVKUXUIHOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287615 | |
Record name | 4-Fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-15-6 | |
Record name | 4-Fluoro-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 403-15-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method to synthesize 4-fluoro-3-methylbenzoic acid, and what factors influence its production?
A1: A highly efficient method for synthesizing this compound involves selective oxidation of 4-fluoro-m-xylene using diluted nitric acid in an autoclave []. This method offers advantages over other synthetic routes due to its high yield and selectivity. Several factors influence the reaction outcome:
Q2: How does the structure of this compound relate to its application in developing PET radiotracers?
A2: this compound serves as a valuable building block in synthesizing fluorine-18 labeled PET radiotracers, particularly for imaging serotonin 5-HT1A receptors []. Researchers replaced the cyclohexanecarboxylic acid moiety in the antagonist WAY 100635 with this compound (among other fluorinated acids) to create [18F]MeFBWAY [].
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